![molecular formula C13H9NO2 B14118873 4-Phenoxyfuro[3,2-c]pyridine](/img/structure/B14118873.png)
4-Phenoxyfuro[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxyfuro[3,2-c]pyridine is a heterocyclic compound that belongs to the class of furopyridines These compounds are known for their unique structural features, which include a fused furan and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyfuro[3,2-c]pyridine typically involves the condensation of appropriate aldehydes with furopropenoic acids under Doebner’s conditions. The resulting acids are then converted to the corresponding azides, which are cyclized by heating in Dowtherm to form furopyridones. These compounds are subsequently aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine. The chlorine atom in these derivatives can be replaced by nucleophilic substitution with alkoxides or cyclic secondary amines to form 4-substituted furopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenoxyfuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding epoxides.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The chlorine atom in chloro derivatives can be replaced by nucleophiles such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using sodium alkoxides or secondary amines in the presence of a suitable solvent.
Major Products
Oxidation: Epoxide derivatives of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Alkoxy or amino derivatives of this compound.
Applications De Recherche Scientifique
4-Phenoxyfuro[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of kinase inhibitors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Phenoxyfuro[3,2-c]pyridine involves its interaction with specific molecular targets, such as VEGFR-2 and c-Met kinases. The compound binds to the active sites of these kinases, inhibiting their activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells and the arrest of cell cycle progression in the G0/G1 phase .
Comparaison Avec Des Composés Similaires
4-Phenoxyfuro[3,2-c]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another furopyridine with a different ring fusion pattern.
Furo[2,3-c]pyridine: Similar to this compound but with different substitution patterns.
Furo[3,2-b]pyridine: Another isomer of furopyridine with a different ring fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a dual kinase inhibitor, which distinguishes it from other furopyridines .
Propriétés
Formule moléculaire |
C13H9NO2 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
4-phenoxyfuro[3,2-c]pyridine |
InChI |
InChI=1S/C13H9NO2/c1-2-4-10(5-3-1)16-13-11-7-9-15-12(11)6-8-14-13/h1-9H |
Clé InChI |
WLEPXEHIIUVIPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=NC=CC3=C2C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)
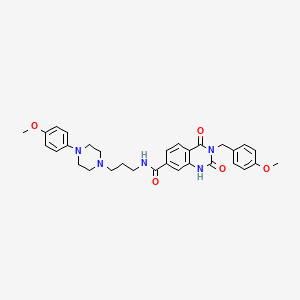
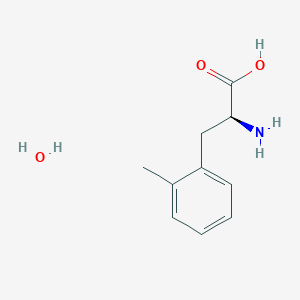


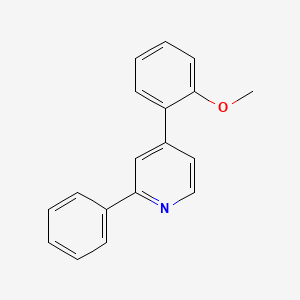
![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
![N-(4-butylphenyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118833.png)
![sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate](/img/structure/B14118839.png)
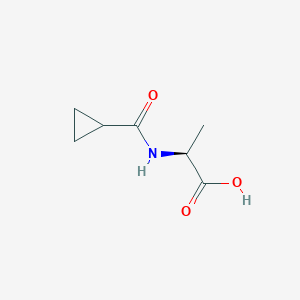
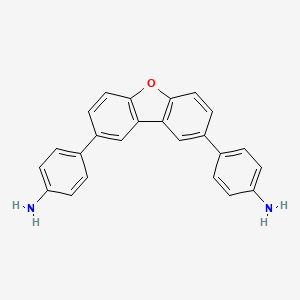

![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)

